2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
Scientific Research Applications
Antimicrobial and Hemolytic Activity
Compounds related to the specified chemical, particularly those involving 1,3,4-oxadiazole, have been studied for their antimicrobial properties. For instance, a study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and found them active against various microbial species. This indicates the potential of related compounds in antimicrobial applications (Gul et al., 2017).
pKa Determination and Structure Analysis
The acidity constants (pKa values) of similar acetamide derivatives have been determined, which is crucial for understanding the chemical behavior and potential pharmaceutical applications of these compounds. For example, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were found to vary, indicating distinct chemical properties (Duran & Canbaz, 2013).
Anticancer Activities
Some derivatives, like the 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, have been synthesized and tested for their anticancer activities. These compounds showed significant activity against various cancer cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012).
Anti-salmonella Typhi Activity
Another study focused on the synthesis of 2-amino-1,3,4-oxadiazole derivatives, evaluating their antibacterial activity against Salmonella typhi. The findings suggest that certain compounds within this chemical class could be effective in treating infections caused by this pathogen (Salama, 2020).
Anticonvulsant Properties
Compounds like 2‐(4‐dimethylaminophenyl)‐3,5‐disubstituted thiazolidin‐4‐ones, synthesized from related acetamides, have been investigated for their anticonvulsant activities. Some of these compounds have shown promising results, indicating potential uses in the treatment of epilepsy (Senthilraja & Alagarsamy, 2012).
Anti-Diabetic Agents
Derivatives of related chemical structures have been synthesized and evaluated for their potential as anti-diabetic agents. For example, bi-heterocyclic compounds like S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol showed potent inhibitory potential against enzymes related to diabetes (Abbasi et al., 2020).
properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-9-5-6-10(2)15-14(9)19-16(24-15)21(4)8-12(22)17-7-13-18-11(3)20-23-13/h5-6H,7-8H2,1-4H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEAYVAQADQKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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